molecular formula C25H24N2O3S B2848628 N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878062-63-6

N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2848628
CAS No.: 878062-63-6
M. Wt: 432.54
InChI Key: MOICTMPRIBLOTR-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-derived acetamide featuring a benzyl group at the acetamide nitrogen and a methanesulfonyl-linked 4-methylphenyl substituent at the indole C3 position.

Properties

IUPAC Name

N-benzyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-19-11-13-21(14-12-19)18-31(29,30)24-16-27(23-10-6-5-9-22(23)24)17-25(28)26-15-20-7-3-2-4-8-20/h2-14,16H,15,17-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOICTMPRIBLOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of N-benzyl-2-iodoaniline with potassium sulfide to form the indole moiety . The final step involves the acylation of the indole derivative with acetic anhydride to form the acetamide .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N,N-Diethyl Analogue : N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878057-74-0) replaces the benzyl group with diethyl substituents. This modification reduces steric bulk and may alter pharmacokinetics, such as solubility and bioavailability .
  • Aromatic Amine Derivatives : Compounds like N-(4-nitrophenyl)- and N-(pyridin-2-yl)-substituted acetamides (e.g., 10l and 10m in ) feature electron-withdrawing groups (nitro) or heterocyclic moieties (pyridinyl). These substituents can enhance binding to charged residues in biological targets, as seen in their anticancer activity against Bcl-2/Mcl-1 proteins .

Variations in the Sulfonyl/Indole Region

  • Sulfonamide-Linked Derivatives: Compounds such as 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31, ) replace the methanesulfonyl group with aromatic sulfonamides.
  • Halogenated Analogues : Derivatives with 4-chlorobenzoyl (e.g., 10j, 10k) or 4-fluorophenylsulfonyl (37, ) groups exhibit improved anticancer and enzyme inhibitory activities compared to methyl-substituted variants, likely due to increased electrophilicity and protein interaction .

Antioxidant-Focused Analogues

Compounds like N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a, ) incorporate oxime and halogen substituents, which enhance radical scavenging activity in DPPH and FRAP assays. The ortho-chloro substitution in 3a improves antioxidant potency compared to para-methyl groups, highlighting the critical role of substituent position .

Comparative Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Acetamide N / Indole C3) Melting Point (°C) Yield (%) Key Biological Activity
N-benzyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Benzyl / 4-methylphenylmethanesulfonyl Not reported Not reported Inferred anticancer/antioxidant
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 3-Chloro-4-fluorophenyl / 4-chlorobenzoyl 192–194 8 Anticancer (Bcl-2/Mcl-1 inhibition)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) Trifluoromethylphenylsulfonyl / 4-chlorobenzoyl Not reported 43 Enzyme inhibition
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) 2-Chlorophenyl / hydroxyiminomethyl Not reported Not reported Antioxidant (DPPH/FRAP)

Table 2: Impact of Substituents on Antioxidant Activity ()

Compound Substituent (Phenyl Ring) Antioxidant Activity (Rank)
3a 2-Chloro 2nd highest
3j 2-Bromo Highest
3k 2,4-Dichloro 3rd highest
Target 4-Methyl Likely moderate

Key Research Findings

  • Anticancer Activity: Chloro- and fluoro-substituted analogues (e.g., 10j, 10k) exhibit potent Bcl-2/Mcl-1 inhibition, with IC50 values in low micromolar ranges.
  • Antioxidant Performance : Halogenated ortho-substituted compounds (3a, 3j) outperform para-methyl derivatives in radical scavenging, suggesting that electron-withdrawing groups at specific positions are critical for activity .
  • Synthetic Accessibility : Yields for sulfonamide-linked compounds (e.g., 31: 43%) are higher than those for N-aryl acetamides (10j–10m: 6–17%), indicating that sulfonamide coupling is more efficient .

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